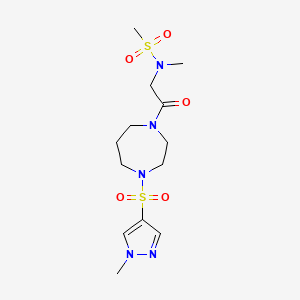

N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)methanesulfonamide is a compound that likely exhibits biological activity due to the presence of a methanesulfonamide group and a pyrazole ring. Methanesulfonamide derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), with the methanesulfonamide group at position-4 of the C-5 phenyl ring of 1,5-diarylpyrazole providing significant inhibitory activity . The pyrazole ring is a common motif in medicinal chemistry, often associated with anti-inflammatory properties .

Synthesis Analysis

The synthesis of compounds containing methanesulfonamide groups can involve palladium-catalyzed reactions, as demonstrated in the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides . Additionally, Sonogashira cross-coupling reactions have been employed to synthesize compounds such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, indicating the versatility of methanesulfonamide derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can influence their biological activity. For instance, the conformation of the N—H bond in relation to substituents on the benzene ring can affect the molecule's interaction with biological receptors . The anti conformation of the N—H bond to the meta-methyl group in N-(3,4-dimethylphenyl)methanesulfonamide is similar to other methanesulfonanilides and is thought to be important for biological activity .

Chemical Reactions Analysis

Methanesulfonamide derivatives can undergo various chemical reactions, including cyclization and ring-opening reactions. For example, N-methanesulfonyl-2-(cyclohex-1-enyl)aniline can be cyclized to form tetrahydrocarbazole derivatives . Additionally, methanesulfonic acid can catalyze the formation of imidazo oxazocinium methanesulfonates, which can further undergo ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing groups like trifluoromethyl can affect the compound's acidity and reactivity . The hydrogen bonding capability of the N—H bond and the presence of other functional groups contribute to the compound's solubility and potential for forming crystal structures .

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes, but without specific experimental data, it’s difficult to identify the exact targets .

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that this compound could influence multiple pathways, either directly or indirectly .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects could include changes in cell signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Eigenschaften

IUPAC Name |

N-methyl-N-[2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-oxoethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O5S2/c1-15-10-12(9-14-15)25(22,23)18-6-4-5-17(7-8-18)13(19)11-16(2)24(3,20)21/h9-10H,4-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWQIAUHAJQOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)